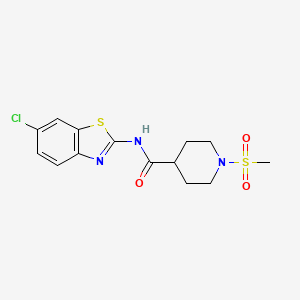![molecular formula C16H15BrN2O2 B6417858 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060286-05-6](/img/structure/B6417858.png)
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide (2-Br-MCMB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a brominated benzamide derivative, and its structure consists of a benzene ring with an amide group and two methylcarbamoylmethyl groups. 2-Br-MCMB is a relatively new compound that has been studied for its potential applications in drug development, biochemistry, and physiology.
科学的研究の応用
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been used in a variety of scientific research applications. It has been studied as a potential drug candidate for the treatment of certain cancers and other diseases. In addition, it has been used in biochemical and physiological studies to investigate the mechanisms of action of various drugs and other compounds. It has also been used in laboratory experiments to study the effects of different compounds on cellular processes.
作用機序
The exact mechanism of action of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is still not fully understood. It is believed to interact with certain proteins and enzymes in the body to modulate their activity. It is also believed to be involved in the regulation of various cellular processes, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it may have anti-cancer, anti-inflammatory, and anti-viral effects. It has also been shown to have an effect on the regulation of certain hormones and neurotransmitters. In addition, it has been studied for its potential effects on the metabolism of certain drugs.
実験室実験の利点と制限
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a low toxicity and can be used in a wide range of experiments. However, it is also important to note that this compound is a relatively new compound and its effects on biochemical and physiological processes are still not fully understood.
将来の方向性
There are several potential future directions for research on 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. One potential direction is to further investigate its effects on biochemical and physiological processes. This could include studies on its effects on the regulation of hormones and neurotransmitters, as well as its effects on the metabolism of certain drugs. Another potential direction is to investigate its potential applications in drug development. This could include studies on its potential as an anti-cancer, anti-inflammatory, or anti-viral agent. Finally, further research could be conducted to investigate its potential as a therapeutic agent for the treatment of various diseases.
合成法
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is typically synthesized using a three-step process. The first step involves the reaction of 4-bromobenzamide with methylcarbamoyl chloride in the presence of triethylamine. This reaction forms a 4-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide intermediate. The second step involves the reaction of this intermediate with potassium bromide in acetonitrile, which yields this compound. Finally, the compound is purified by column chromatography.
特性
IUPAC Name |
2-bromo-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-18-15(20)10-11-6-8-12(9-7-11)19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUYRAHUZITNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6417782.png)
![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417792.png)
![3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417796.png)
![3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417812.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}furan-2-carboxamide](/img/structure/B6417814.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide](/img/structure/B6417816.png)
![3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide](/img/structure/B6417819.png)
![N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6417832.png)
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6417850.png)
![3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417864.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417871.png)
